molecular formula C13H25NO B13766235 1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide CAS No. 56471-47-7

1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide

Cat. No.: B13766235
CAS No.: 56471-47-7
M. Wt: 211.34 g/mol
InChI Key: GAARKGMVKQICJE-UHFFFAOYSA-N
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Description

1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol It is known for its unique structure, which includes a cycloheptane ring substituted with isopropyl and methyl groups, as well as a carboxamide functional group

Preparation Methods

The synthesis of 1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptanone, which is subjected to a series of reactions to introduce the isopropyl and methyl groups.

    Formation of Intermediate: The intermediate compound is then reacted with methylamine to introduce the N-methyl group.

    Final Product:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide can be compared to other similar compounds such as:

    N,2-Dimethyl-1-isopropylcycloheptanecarboxamide: Similar structure but with different substitution patterns.

    Cycloheptanecarboxamide derivatives: Varying functional groups attached to the cycloheptane ring.

    Other carboxamides: Compounds with different ring sizes or substituents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

56471-47-7

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N,2-dimethyl-1-propan-2-ylcycloheptane-1-carboxamide

InChI

InChI=1S/C13H25NO/c1-10(2)13(12(15)14-4)9-7-5-6-8-11(13)3/h10-11H,5-9H2,1-4H3,(H,14,15)

InChI Key

GAARKGMVKQICJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCC1(C(C)C)C(=O)NC

Origin of Product

United States

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